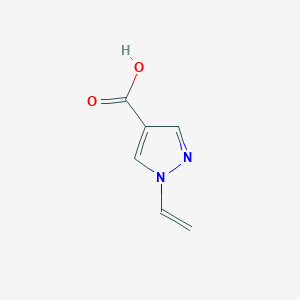

1-Vinyl-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

1-Vinyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of phenylpyrazoles . It is used as a synthetic intermediate in the preparation of relevant chemicals in various fields .

Synthesis Analysis

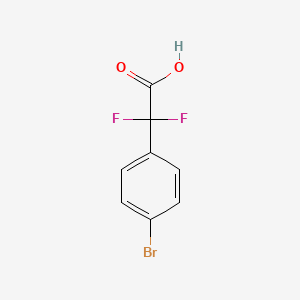

The synthesis of this compound involves the oxidation of 1-(2-chloroethyl)-4-formylpyrazoles followed by dehydrochlorination . The rate of dehydrochlorination decreases with the increasing number of electron-donor substituents .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H6N2O2 . The InChI code for this compound is 1S/C6H6N2O2/c1-2-8-4-5(3-7-8)6(9)10/h2-4H,1H2,(H,9,10) .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it can undergo esterification reactions with alcohols in the presence of concentrated sulfuric acid .Physical And Chemical Properties Analysis

This compound has a molecular weight of 138.13 . It is a solid at room temperature .Applications De Recherche Scientifique

Improved Synthesis and Characterization

Improved Synthesis of 1H-Pyrazole-4-Carboxylic Acid : An enhanced synthesis method for 1H-pyrazole-4-carboxylic acid was developed, significantly increasing the yield from 70% to 97.1% (Dong, 2011).

Structural and Dynamic Properties : The structural and dynamic properties of 1H-pyrazole-4-carboxylic acids, including polymorphism and solid-state proton transfer (SSPT), were explored, providing insights into their solid-state characteristics (Infantes et al., 2013).

Functionalization and Applications

Functionalization Reactions : Various functionalization reactions of 1H-pyrazole-4-carboxylic acid derivatives were studied, leading to a range of novel compounds with potential applications in different fields (Yıldırım et al., 2005), (Yıldırım & Kandemirli, 2006).

Synthesis of Novel Azides and Triazoles : Research highlighted the synthesis of novel azides and triazoles based on 1H-pyrazole-3(5)-carboxylic acids, showcasing potential uses in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Material Science and Electrochemistry

Supercapacitive Performance of Pyrazole Carboxylic Acid-Based Polymers : A study demonstrated the potential of pyrazole carboxylic acid-based polymers in supercapacitors, indicating large specific capacitance, high rate capability, and good cycling stability (Feng et al., 2019).

Highly Efficient Electrochemiluminescence : Pyrazolecarboxylic metal-organic frameworks were synthesized and exhibited highly intense electrochemiluminescence, demonstrating potential in various electrochemical applications (Feng et al., 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds like 1-phenyl-1h-pyrazole-4-carboxylic acid have been found to interact with enzymes such as the bifunctional enzyme which catalyzes the conversion of pgh2 to pgd2 .

Mode of Action

It is known that pyrazole derivatives can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to affect pathways involving prostaglandins .

Result of Action

Based on the actions of similar compounds, it could potentially lead to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Vinyl-1H-pyrazole-4-carboxylic acid . Factors such as pH, temperature, and the presence of other molecules could potentially affect how the compound interacts with its targets .

Analyse Biochimique

Biochemical Properties

1-Vinyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, which are crucial for catalyzing biochemical reactions. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme, thereby influencing the enzyme’s activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cellular metabolism, such as alterations in the levels of reactive oxygen species and metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For instance, it can inhibit the activity of certain hydrolases by binding to their active sites, thereby preventing substrate access. Additionally, it can activate oxidoreductases by stabilizing their active conformations, leading to enhanced catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, such as changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives. These metabolic transformations can affect the compound’s activity and its impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier proteins, which facilitate its uptake and distribution within different cellular compartments. Additionally, binding proteins can sequester the compound in specific tissues, influencing its localization and accumulation .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can significantly impact its activity and function within the cell .

Propriétés

IUPAC Name |

1-ethenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-2-8-4-5(3-7-8)6(9)10/h2-4H,1H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALOXIKNICPHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653232 | |

| Record name | 1-Ethenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905307-07-5 | |

| Record name | 1-Ethenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide](/img/structure/B1372588.png)

![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372589.png)

![N-[3-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B1372590.png)

![3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1372596.png)

![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)

![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)

![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)